REACTION_CXSMILES
|
CC[N:3](CC)CC.[Al+3].[Cl-].[Cl-].[Cl-].[CH:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2.[C:22]1(=[O:28])[O:27][CH2:26][CH2:25][CH2:24][CH2:23]1>ClCCCl.ClC(Cl)C>[C:12]12([NH:3][C:22](=[O:28])[CH2:23][CH2:24][CH2:25][CH2:26][OH:27])[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2 |f:1.2.3.4|
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Name
|
|
Quantity
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3.6 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
6.7 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
|
13.3 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
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C12CC3CC(CC(C1)C3)C2
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Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
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Smiles
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C1(CCCCO1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After one hour of stirring at room temperature the mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with ice water
|
Type
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STIRRING
|
Details
|
stirred for another 30 minutes
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered by Celite
|
Type
|
ADDITION
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Details
|
After addition of dichloromethane, separation of the organic layer
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Type
|
WASH
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Details
|
washing it with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying it with Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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C12(CC3CC(CC(C1)C3)C2)NC(CCCCO)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |